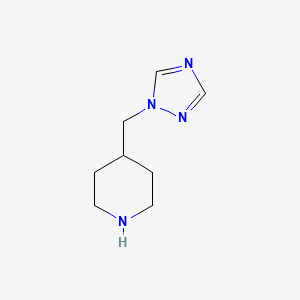![molecular formula C13H8N2O4 B2991836 9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one CAS No. 16398-23-5](/img/structure/B2991836.png)
9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one, also known as NBBO, is a synthetic compound that belongs to the family of benzoxazepines. This compound has gained significant attention in the scientific community due to its potential therapeutic applications. In
Wirkmechanismus
9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one exerts its pharmacological effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in regulating gene expression. Inhibition of HDACs by 9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one leads to the activation of tumor suppressor genes, which results in the inhibition of cancer cell growth. 9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one has also been shown to increase the levels of acetylated histones, which leads to the activation of genes involved in learning and memory.
Biochemical and Physiological Effects:
9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to reduce the levels of amyloid beta (Aβ) in the brain, which is a hallmark of Alzheimer's disease. 9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one has also been shown to reduce inflammation and oxidative stress in various animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one is its ability to selectively inhibit HDACs, which makes it a promising candidate for the treatment of cancer and other diseases. However, one of the limitations of 9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one. One of the potential applications of 9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one is in the treatment of neurodegenerative diseases such as Parkinson's disease and Huntington's disease. 9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one has also been shown to enhance the efficacy of chemotherapy drugs in cancer treatment. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of 9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one.
Conclusion:
In conclusion, 9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one is a synthetic compound with promising therapeutic applications. Its ability to selectively inhibit HDACs makes it a potential candidate for the treatment of cancer, Alzheimer's disease, and other diseases. Further research is needed to fully understand the mechanism of action and potential applications of 9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one.
Synthesemethoden
The synthesis of 9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one involves the reaction of 2-nitrobenzaldehyde with 2-aminophenol in the presence of glacial acetic acid and concentrated sulfuric acid. The resulting compound is then subjected to a reaction with phosgene to produce 9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one. This method has been optimized to yield high purity and high yield of 9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one.
Wissenschaftliche Forschungsanwendungen
9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one has shown promising results in various scientific research applications. It has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and depression. 9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one has also been investigated for its anti-inflammatory and antioxidant properties.
Eigenschaften
IUPAC Name |
9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O4/c16-13-9-6-5-8(15(17)18)7-12(9)19-11-4-2-1-3-10(11)14-13/h1-7H,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECJBSVSQDIAAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

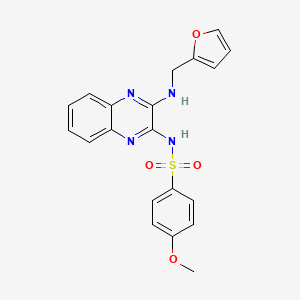
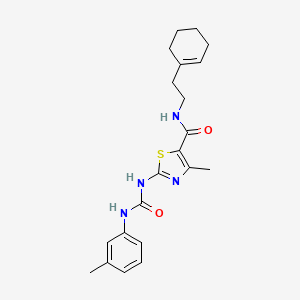
![N-(2-ethylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2991756.png)

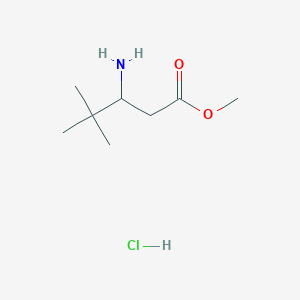
![methyl 6-(2-{[(2,3-dichlorobenzyl)oxy]imino}ethyl)-2-oxo-3-{[3-(trifluoromethyl)benzoyl]amino}-2H-pyran-5-carboxylate](/img/structure/B2991760.png)
![3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-{3-[(4-methylpiperidin-1-yl)methyl]piperidin-1-yl}propan-1-one](/img/structure/B2991763.png)
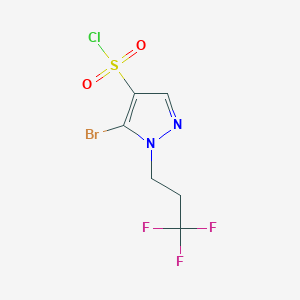
![1-(3-Fluorophenyl)-4-[(3-methylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2991768.png)
![(1R,2S,4S)-2-(Phenylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2991771.png)
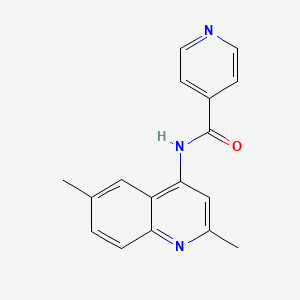
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]ethanone](/img/structure/B2991773.png)
